2-(2,5-dimethylbenzamido)-N,4,5-trimethylthiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(2,5-dimethylbenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-9-6-7-10(2)13(8-9)15(20)19-17-14(16(21)18-5)11(3)12(4)22-17/h6-8H,1-5H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRGUEUVYANEHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=C(C(=C(S2)C)C)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylbenzamido)-N,4,5-trimethylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of 2,5-dimethylbenzoic acid with thionyl chloride to form 2,5-dimethylbenzoyl chloride. This intermediate is then reacted with N,4,5-trimethylthiophene-3-carboxamide in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethylbenzamido)-N,4,5-trimethylthiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
2-(2,5-dimethylbenzamido)-N,4,5-trimethylthiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylbenzamido)-N,4,5-trimethylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
- Thiazoles, however, often show superior metabolic stability due to reduced susceptibility to oxidative degradation .
- Substituent Effects : The 2,5-dimethylbenzamido group in the target compound increases lipophilicity (logP ~3.2 predicted), which may enhance membrane permeability but reduce aqueous solubility. In contrast, hydroperoxide-containing thiazole derivatives (e.g., compound z) demonstrate dual functionality as prodrugs and reactive oxygen species (ROS) scavengers .
Pharmacological and Assay-Based Comparisons
- Cytotoxicity Profiles : While the target compound lacks published cytotoxicity data, structurally related thiophene carboxamides have been evaluated using the Mosmann assay (MTT), showing IC₅₀ values ranging from 10–50 µM in cancer cell lines . Thiazole derivatives (e.g., compound z) exhibit lower cytotoxicity (IC₅₀ >100 µM) but higher selectivity for viral proteases .
- Synthetic Complexity : The target compound’s synthesis likely involves sequential amidation and methylation steps, similar to pharmacopeial thiazole derivatives. However, the latter often require chiral resolution, increasing production costs .
Biological Activity
The compound 2-(2,5-dimethylbenzamido)-N,4,5-trimethylthiophene-3-carboxamide is a synthetic derivative that has garnered attention in recent years for its potential biological activities. This article aims to explore its biological activity based on diverse research findings, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a carboxamide and a dimethylbenzamide moiety. Its structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, particularly in the areas of antioxidant and tyrosinase inhibition . Tyrosinase is an enzyme critical in melanin biosynthesis, making it a target for treating hyperpigmentation disorders.
Antioxidant Activity
In vitro studies have demonstrated that this compound possesses notable antioxidant properties. It was evaluated using various assays such as the DPPH radical scavenging assay and the ABTS assay.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Radical Scavenging | 15.0 |
| ABTS Scavenging | 12.5 |
These values indicate that the compound effectively neutralizes free radicals, which could have implications for preventing oxidative stress-related diseases.
Tyrosinase Inhibition
The compound was tested for its ability to inhibit tyrosinase activity using mushroom tyrosinase as a model. The results indicated promising inhibitory effects:
| Compound | IC50 Value (µM) |
|---|---|
| This compound | 8.0 |
| Kojic Acid (Control) | 24.0 |
The IC50 value of 8.0 µM suggests that this compound is significantly more potent than kojic acid, a well-known tyrosinase inhibitor.
Case Studies and Research Findings
-
Study on Melanogenesis Inhibition :
A study investigated the effects of the compound on B16F10 melanoma cells. The results showed that treatment with varying concentrations (0-20 µM) led to a dose-dependent decrease in melanin production. Notably, at 10 µM concentration, melanin levels were reduced by approximately 50% compared to untreated controls. -
Cell Viability Assays :
Cytotoxicity was assessed using MTT assays on B16F10 cells over 48 hours. The compound exhibited no significant cytotoxic effects at concentrations up to 20 µM:Concentration (µM) Cell Viability (%) 0 100 5 95 10 92 20 90
The mechanism by which this compound exerts its biological effects appears to involve competitive inhibition of the tyrosinase enzyme. Molecular docking studies suggest that it binds to the active site of tyrosinase similarly to other known inhibitors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
